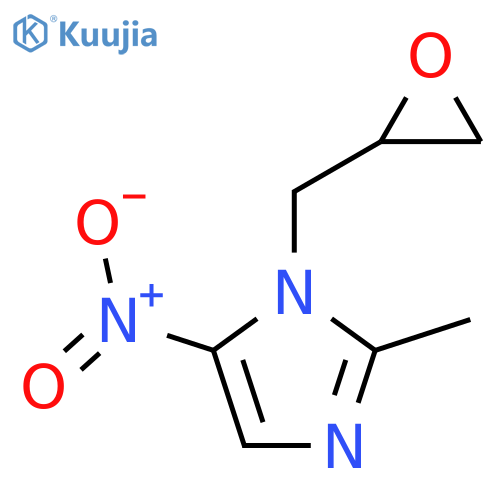

Cas no 16773-52-7 (2-Methyl-5-nitro-1-(2-oxiranylmethyl)-1H-imidazole)

16773-52-7 structure

商品名:2-Methyl-5-nitro-1-(2-oxiranylmethyl)-1H-imidazole

2-Methyl-5-nitro-1-(2-oxiranylmethyl)-1H-imidazole 化学的及び物理的性質

名前と識別子

-

- 1H-Imidazole,2-methyl-5-nitro-1-(2-oxiranylmethyl)-

- 1-(2,3-EPOXYPROPYL)-2-METHYL-5-NITROIMIDAZOLE

- 2-Methyl-5-nitro-1-(2-oxiranylmethyl)-1H-imidazole

- 2-methyl-5-nitro-1-(oxiran-2-ylmethyl)imidazole

- 1-(2,3-Epoxypropyl)-2-methyl-5-nitroimidazol

- 2-methyl-5-nitro-1-oxiranylmethyl-1H-imidazole

- 3-(2-methyl-5-nitro-1H-imidazolyl)-1,2-epoxypropane

- Imidazole,1-(2,3-epoxypropyl)-2-methyl-5-nitro

- Brn 0613771

- Ornidazole Impurity Ⅳ

- 1-(2,3-epoxypropyl)-2-methyl-5-nitro-imidazol

- 1-(Oxiranylmethyl)-2-methyl-5-nitro-1H-imidazole

- Imidazole, 1-(2,3-epoxypropyl)-2-methyl-5-nitro-

- 2-Methyl-5-nitro-1-(oxiran-2-ylmethyl)-1H-imidazole

- ORNIDAZOLE METABOLITE M3

- Ornidazole Epoxide

- 2-Methyl-5-nitro-1-[(oxiran-2-yl)methyl]-1H-imidazole

- SCHEMBL10676349

- 3'-DE(CHLORO)-2',3'-EPOXY-ORNIDAZOLE

- 1H-IMIDAZOLE, 2-METHYL-5-NITRO-1-(2-OXIRANYLMETHYL)-

- C59XV6EY55

- FT-0729778

- UNII-C59XV6EY55

- BCP33862

- DTXSID00937382

- A899397

- 3-(2-Methyl-5-nitro-1H-imidazol-1-yl)-1,2-epoxypropane

- AKOS006279026

- 16773-52-7

- DB-025462

-

- インチ: InChI=1S/C7H9N3O3/c1-5-8-2-7(10(11)12)9(5)3-6-4-13-6/h2,6H,3-4H2,1H3

- InChIKey: NLXRQOREXATYEE-UHFFFAOYSA-N

- ほほえんだ: O=[N+](C1=CN=C(C)N1CC1CO1)[O-]

計算された属性

- せいみつぶんしりょう: 183.064391g/mol

- ひょうめんでんか: 0

- XLogP3: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 4

- 回転可能化学結合数: 2

- どういたいしつりょう: 183.064391g/mol

- 単一同位体質量: 183.064391g/mol

- 水素結合トポロジー分子極性表面積: 76.2Ų

- 重原子数: 13

- 複雑さ: 218

- 同位体原子数: 0

- 原子立体中心数の決定: 0

- 未定義の原子立体中心の数: 1

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 共有結合ユニット数: 1

じっけんとくせい

- 密度みつど: 1.59±0.1 g/cm3 (20 ºC 760 Torr),

- ゆうかいてん: 111-112 ºC (ethyl acetate )

- ふってん: 395.5°Cat760mmHg

- フラッシュポイント: 193°C

- 屈折率: 1.684

- ようかいど: 微溶性(3.3 g/l)(25ºC)、

- PSA: 76.17000

- LogP: 1.02170

2-Methyl-5-nitro-1-(2-oxiranylmethyl)-1H-imidazole 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Chemenu | CM329703-250mg |

2-methyl-5-nitro-1-(oxiran-2-ylmethyl)imidazole |

16773-52-7 | 98% | 250mg |

$386 | 2021-08-18 | |

| TRC | M320145-2.5g |

2-Methyl-5-nitro-1-(2-oxiranylmethyl)-1H-imidazole |

16773-52-7 | 2.5g |

$ 1185.00 | 2023-09-07 | ||

| A2B Chem LLC | AA89955-100mg |

2-Methyl-5-nitro-1-(oxiran-2-ylmethyl)-1H-imidazole |

16773-52-7 | 100mg |

$309.00 | 2024-04-20 | ||

| Chemenu | CM329703-500mg |

2-methyl-5-nitro-1-(oxiran-2-ylmethyl)imidazole |

16773-52-7 | 98% | 500mg |

$552 | 2023-03-07 | |

| TRC | M320145-100mg |

2-Methyl-5-nitro-1-(2-oxiranylmethyl)-1H-imidazole |

16773-52-7 | 100mg |

$ 196.00 | 2023-09-07 | ||

| A2B Chem LLC | AA89955-1g |

2-Methyl-5-nitro-1-(oxiran-2-ylmethyl)-1H-imidazole |

16773-52-7 | 1g |

$687.00 | 2024-04-20 | ||

| Chemenu | CM329703-250mg |

2-methyl-5-nitro-1-(oxiran-2-ylmethyl)imidazole |

16773-52-7 | 98% | 250mg |

$386 | 2023-03-07 | |

| TRC | M320145-1g |

2-Methyl-5-nitro-1-(2-oxiranylmethyl)-1H-imidazole |

16773-52-7 | 1g |

$ 592.00 | 2023-09-07 | ||

| Chemenu | CM329703-500mg |

2-methyl-5-nitro-1-(oxiran-2-ylmethyl)imidazole |

16773-52-7 | 98% | 500mg |

$552 | 2021-08-18 | |

| A2B Chem LLC | AA89955-2.5g |

2-Methyl-5-nitro-1-(oxiran-2-ylmethyl)-1H-imidazole |

16773-52-7 | 2.5g |

$1255.00 | 2024-04-20 |

2-Methyl-5-nitro-1-(2-oxiranylmethyl)-1H-imidazole 関連文献

-

Mark E. Light,Michael B. Hursthouse,Daniel J. Price Dalton Trans., 2011,40, 2983-2994

-

Anna Maroń,Katarzyna Czerwińska,Barbara Machura,Luis Raposo,Catarina Roma-Rodrigues,Alexandra R. Fernandes,Jan G. Małecki,Agata Szlapa-Kula,Slawomir Kula,Stanisław Krompiec Dalton Trans., 2018,47, 6444-6463

-

A. Ash,P. J. Wilde,D. J. Bradshaw,S. P. King,J. R. Pratten Soft Matter, 2016,12, 2794-2801

-

Debajyoti Das,Chandralina Patra Mater. Adv., 2021,2, 2055-2067

-

Weitao Yan,Ruo Wang,Tesen Zhang,Hongtao Deng,Jian Chen,Wei Wu,Zhiqiang Weng Org. Biomol. Chem., 2018,16, 9440-9445

16773-52-7 (2-Methyl-5-nitro-1-(2-oxiranylmethyl)-1H-imidazole) 関連製品

- 936-05-0(HMMNI)

- 6506-37-2(Nimorazole)

- 443-48-1(Metronidazole)

- 1077-93-6(2-Methyl-5-nitroimidazole-1-propanol)

- 696-23-1(2-Methyl-5-nitroimidazole)

- 13182-89-3(Metronidazole benzoate)

- 62580-80-7(3-Deschloro-3-hydroxy Ornidazole)

- 7681-76-7(Ronidazole)

- 3366-95-8(secnidazole)

- 16156-90-4(1-(2-iodoethyl)-2-methyl-5-nitro-1h-imidazole)

推奨される供給者

Amadis Chemical Company Limited

(CAS:16773-52-7)2-Methyl-5-nitro-1-(2-oxiranylmethyl)-1H-imidazole

清らかである:99%/99%

はかる:25mg/100mg

価格 ($):203.0/552.0